Eviunis
Overview
Description
. It is primarily found in plant seeds and is known for its role in storing phosphorus. Eviunis is a hexakisphosphate ester of inositol and is widely recognized for its ability to chelate minerals, making it an important compound in both plant and human nutrition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eviunis can be synthesized through the phosphorylation of inositol. The process involves the reaction of inositol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation.
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources, particularly seeds. The seeds are first ground into a fine powder, and the this compound is extracted using a solvent such as hydrochloric acid. The extract is then purified through a series of filtration and precipitation steps to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Eviunis undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce inositol and orthophosphate.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release inositol and phosphate ions.
Complexation: this compound forms complexes with various metal ions, including calcium, magnesium, and iron.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., phytase) are used.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used to form complexes with this compound.
Major Products Formed
Oxidation: Inositol and orthophosphate.
Hydrolysis: Inositol and phosphate ions.
Complexation: Metal-Eviunis complexes.
Scientific Research Applications
Eviunis has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in plant metabolism and seed germination.
Medicine: Explored for its potential in reducing mineral absorption in the human digestive system, which can be beneficial in conditions like kidney stones.
Industry: Utilized in food processing to improve the nutritional quality of plant-based foods by reducing the phytic acid content.
Mechanism of Action
Eviunis exerts its effects primarily through its ability to chelate metal ions. By binding to minerals such as calcium, magnesium, and iron, this compound reduces their bioavailability. This chelation process involves the formation of stable complexes between the phosphate groups of this compound and the metal ions. The molecular targets include various metal ions, and the pathways involved are related to mineral absorption and metabolism.
Comparison with Similar Compounds
Similar Compounds
Inositol: The parent compound of Eviunis, lacking the phosphate groups.
Orthophosphate: A simpler phosphate compound that does not have the chelating properties of this compound.
Phytate: Another name for this compound, often used interchangeably.
Uniqueness
This compound is unique due to its high phosphate content and strong chelating ability. Unlike inositol, which does not chelate metals, this compound can form stable complexes with multiple metal ions. This property makes it particularly valuable in both nutritional and industrial applications.
Properties
IUPAC Name |
calcium;magnesium;[(1R,2S,3S,4S,5S,6S)-2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4/t1-,2-,3-,4+,5-,6-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJNVODPOMYTLT-XPJYOAAYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaMgO24P6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-82-5 | |
Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.